2,3-Epoxy-3-(o-nitrophenyl)propiophenone
Overview
Description
2,3-Epoxy-3-(o-nitrophenyl)propiophenone, also known as 2-Benzoyl-3-(2-nitrophenyl)oxirane, is a chemical compound with the molecular formula C15H11NO4 and a molecular weight of 269.25 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis
One known reaction of this compound is with ethereal hydrogen chloride. This reaction produces 6-chloro-1,3-dihydroxy-2-phenylquinolin-4 (1 H)-one. The corresponding unchlorinated product is obtained in the presence of quinol .Scientific Research Applications
Flame Retardancy in Epoxy Systems
One significant application of 2,3-Epoxy-3-(o-nitrophenyl)propiophenone derivatives is in enhancing the flame retardancy of epoxy resins. Tris(3-nitrophenyl) phosphine, a derivative, has been used to improve flame retardancy and thermal stability in epoxy systems, as demonstrated by Luo et al. (2018). This derivative was found to effectively increase the char formation in these systems both in nitrogen and air atmospheres, contributing to enhanced flame resistance (Luo, Yang, Cao, & Cai, 2018). A related study also identified a synergistic flame-retardant effect when tris(3-nitrophenyl) phosphine was combined with other compounds in epoxy resins (Luo, Zhou, Yang, Cao, & Cai, 2018).
Corrosion Inhibition
Another application is in corrosion inhibition. Yttrium 3-(4-nitrophenyl)-2-propenoate, closely related to this compound, has been studied as an effective corrosion inhibitor for copper alloys in chloride solutions. It was found to prevent corrosion through the formation of protective films (Nam, Thang, Hoai, & Hiển, 2016).
Epoxy Resin Modification
Modifications of epoxy resins using derivatives of this compound have been explored for various applications. Nishikubo and Tanaka (1987) conducted a study on the addition reactions of commercial epoxy resins with active esters, including derivatives of this compound. This research highlighted the potential for using these reactions in developing new materials with enhanced properties (Nishikubo & Tanaka, 1987).
Photocatalysis and Environmental Applications
Research on the photocatalytic degradation of various compounds using this compound derivatives has also been conducted. For example, the study of the selective ortho hydroxylation of nitrobenzene catalyzed by H5PV2Mo10O40 polyoxometalate provides insights into potential environmental applications of these compounds (Khenkin, Weiner, & Neumann, 2005).
Advanced Material Development
Various studies have explored the use of this compound derivatives in the development of advanced materials. For instance, research on the reaction of phenyl isocyanate with 2,3-epoxy propyl phenyl ether demonstrates the potential for creating novel compounds with specific properties, which could be useful in material science applications (Smith, 1963).
Mechanism of Action
Target of Action
It is known that this compound is a representative of a large group of organic compounds which are precursors for pharmaceutically significant flavonoids .
Mode of Action
The compound undergoes an acid-catalyzed rearrangement, leading to the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl) oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence . This rearrangement is a key step in the interaction of the compound with its targets .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of N-(2-carboxyphenyl) aryloxalmonoamides from (3-(2-nitrophenyl)oxiran-2-yl)(aryl)methanones .
Result of Action
It is known that the compound is involved in the synthesis of n-(2-carboxyphenyl) aryloxalmonoamides .
Action Environment
It is known that the compound undergoes rearrangement in an acidic environment .
Properties
IUPAC Name |
[3-(2-nitrophenyl)oxiran-2-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c17-13(10-6-2-1-3-7-10)15-14(20-15)11-8-4-5-9-12(11)16(18)19/h1-9,14-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDCQFLIOWAXNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70992004 | |
Record name | [3-(2-Nitrophenyl)oxiran-2-yl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70992004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7152-68-3 | |
Record name | Propiophenone, 2,3-epoxy-3-(o-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007152683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Epoxy-3-(o-nitrophenyl)propiophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41597 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Epoxy-3-(o-nitrophenyl)propiophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [3-(2-Nitrophenyl)oxiran-2-yl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70992004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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